molecular formula C9H8BrN3 B14839208 1-(4-Bromophenyl)-4-methyl-1H-1,2,3-triazole

1-(4-Bromophenyl)-4-methyl-1H-1,2,3-triazole

Cat. No.: B14839208
M. Wt: 238.08 g/mol
InChI Key: SOYWKCDRZQHLDP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom on the phenyl ring and a methyl group on the triazole ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-methyl-1H-1,2,3-triazole can be synthesized through several methods. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to yield the desired triazole compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to yield dihydrotriazoles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: N-oxides of the triazole ring.

    Reduction: Dihydrotriazoles.

Scientific Research Applications

1-(4-Bromophenyl)-4-methyl-1H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is employed in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular pathways involved in disease processes.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-4-methyl-1H-1,2,3-triazole
  • 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole
  • 1-(4-Methylphenyl)-4-methyl-1H-1,2,3-triazole

Comparison: 1-(4-Bromophenyl)-4-methyl-1H-1,2,3-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

1-(4-bromophenyl)-4-methyltriazole

InChI

InChI=1S/C9H8BrN3/c1-7-6-13(12-11-7)9-4-2-8(10)3-5-9/h2-6H,1H3

InChI Key

SOYWKCDRZQHLDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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